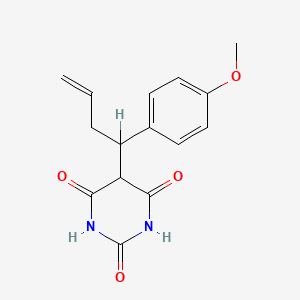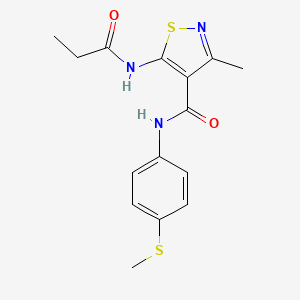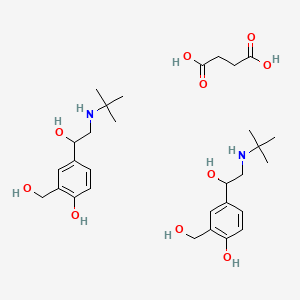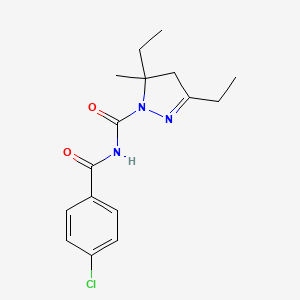
1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with an imidazole ring, and a fluorophenyl group attached via a thioether linkage. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors such as glyoxal and ammonia or amines.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with a thiol group on the benzimidazole-imidazole intermediate.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are used to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Modulation of signaling pathways, leading to altered cellular responses.
Effects: Inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- 1H-Benzimidazole, 2-(((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
Uniqueness
1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
123842-23-9 |
|---|---|
Fórmula molecular |
C17H15Cl2FN4S |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2-[[1-(3-fluorophenyl)imidazol-2-yl]sulfanylmethyl]-1H-benzimidazole;dihydrochloride |
InChI |
InChI=1S/C17H13FN4S.2ClH/c18-12-4-3-5-13(10-12)22-9-8-19-17(22)23-11-16-20-14-6-1-2-7-15(14)21-16;;/h1-10H,11H2,(H,20,21);2*1H |
Clave InChI |
QDVZCLHXEUHREK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC=CN3C4=CC(=CC=C4)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


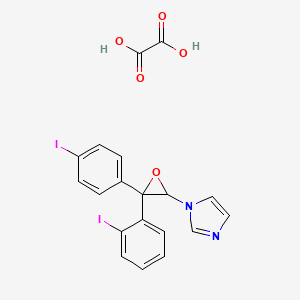
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
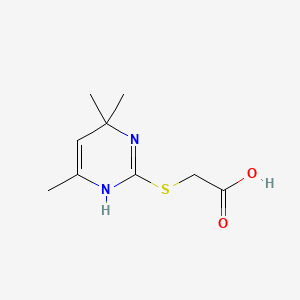


![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
